An In-Depth Technical Guide to 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol
An In-Depth Technical Guide to 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol, a halogenated heterocyclic compound belonging to the versatile benzothiazole class. While specific experimental data on this particular molecule is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to serve as a foundational resource. We will cover its chemical identity, a plausible synthetic route with mechanistic insights, expected methods for structural elucidation, its potential reactivity, and prospective applications in medicinal chemistry and materials science. The guide is structured to provide not just procedural steps but also the scientific rationale behind them, empowering researchers to effectively utilize this compound as a strategic building block in novel molecular design.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry and industrial applications.[1] Compounds incorporating this core structure exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The electronic nature and structural rigidity of the benzothiazole ring system make it an excellent pharmacophore for interacting with various biological targets.
Substitutions on the benzothiazole core, particularly at the 2- and 6-positions, have been shown to be critical for modulating biological activity.[1] The subject of this guide, 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol, is a polysubstituted benzothiazole featuring:
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A thiol group at the C2 position , which is a versatile handle for derivatization and a known tautomeric system (thiol-thione).
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Halogen atoms (Bromo and Chloro) on the benzene ring , which significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, and can serve as sites for further cross-coupling reactions.
This unique combination of functional groups makes 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol a valuable and strategic intermediate for synthesizing more complex molecules in drug discovery and materials science.
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its structural formula and key identifiers.
Structure and Nomenclature
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IUPAC Name: 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol
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Synonyms: 4-Bromo-6-chloro-2-mercaptobenzothiazole
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Molecular Structure:
(Note: Image is a representation of the chemical structure.)
The molecule exists in a tautomeric equilibrium between the thiol form (left) and the thione form (right), a common characteristic of 2-mercaptobenzothiazoles. The thione form is often predominant in the solid state.
Key Identifiers and Properties
All quantitative data has been consolidated into Table 1 for clarity and ease of comparison.
| Property | Value | Source |
| CAS Number | 1215205-90-5 | [1][4] |
| Molecular Formula | C₇H₃BrClNS₂ | [1][4] |
| Molecular Weight | 280.59 g/mol | [1] |
| Appearance | Predicted to be a solid (e.g., powder) | Analog Data |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Purity (Typical) | ≥95% | [4] |
Note: Physical properties such as melting point and solubility are not available in published literature and would need to be determined experimentally.
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis logically starts from 3-bromo-5-chloroaniline and proceeds via a base-promoted tandem nucleophilic addition and intramolecular aromatic substitution.
Caption: Proposed synthesis workflow for the target compound.
Step-by-Step Experimental Protocol (Representative)
Expertise & Causality: This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic organic base. Its function is crucial: it deprotonates the aniline nitrogen, enhancing its nucleophilicity to attack the carbon disulfide, and later facilitates the elimination of HBr during the final cyclization step without competing as a nucleophile itself. Toluene is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.
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Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-5-chloroaniline (1.0 eq).
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Solvent Addition: Add anhydrous toluene to the flask to create a solution or suspension.
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Reagent Addition: Add carbon disulfide (CS₂, ~1.5 eq) to the mixture, followed by the slow addition of DBU (~2.2 eq).
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Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
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Acidify the mixture with aqueous HCl (e.g., 1M) to a pH of ~2-3. This step protonates the thiol product, causing it to precipitate, and also neutralizes the DBU base.
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to remove organic impurities.
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Purification & Validation (Self-Validating System):
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Dry the crude solid under vacuum.
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Recrystallize the product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol.
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Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined as a measure of purity.
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Structural Elucidation and Characterization
Confirming the structure of the synthesized product is paramount. The following spectroscopic techniques would be essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple. Due to the substitution pattern, there will be two aromatic protons remaining on the benzene ring. These protons, at positions 5 and 7, would appear as doublets (or singlets if coupling is minimal) in the aromatic region (typically δ 7.0-8.0 ppm). The thiol proton (or N-H proton in the thione tautomer) would likely appear as a broad singlet at a variable chemical shift, often downfield.
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¹³C NMR: The carbon NMR spectrum would show 7 distinct signals. The most downfield signal would correspond to the C2 carbon (the thione C=S), expected around δ 190 ppm.[6] The remaining six carbons of the fused ring system would appear in the aromatic region (δ 110-155 ppm). The signals for the carbon atoms directly bonded to the bromine and chlorine atoms would be influenced by the halogen's electronic effects.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. A high-resolution mass spectrum (HRMS) would be particularly valuable, as it would provide a highly accurate mass measurement that can confirm the molecular formula (C₇H₃BrClNS₂). The isotopic pattern would be highly characteristic due to the presence of both bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing definitive evidence of their presence in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum would help identify key functional groups. Key expected absorptions include:
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N-H stretch: A broad peak around 3100-3400 cm⁻¹ (if the thione tautomer is present).
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C=S stretch: A peak in the region of 1050-1250 cm⁻¹.
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Aromatic C=C and C-H stretches: Peaks in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.
Reactivity and Potential Applications
The utility of 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol lies in its potential as a versatile chemical intermediate.
Caption: Key reactive sites and potential derivatization pathways.
Key Reactive Sites
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The C2-Thiol Group: This is the most nucleophilic site on the molecule. The thiol can be easily deprotonated to form a thiolate, which is a potent nucleophile. This allows for a wide range of S-alkylation and S-acylation reactions to introduce diverse side chains.[7]
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The C4-Bromo Group: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, heteroaryl, or amino substituents at this position, enabling the construction of complex molecular architectures.
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The C6-Chloro Group: While less reactive than the C-Br bond in cross-coupling reactions, the C-Cl bond can still participate under more forcing conditions, allowing for sequential or selective functionalization.
Potential Applications in Drug Discovery
Given the established biological importance of the benzothiazole scaffold, this compound is an ideal starting point for generating libraries of novel compounds for screening. By derivatizing the reactive sites, researchers can explore the structure-activity relationships (SAR) of new chemical entities targeting:
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Kinase Inhibition: Many kinase inhibitors feature substituted heterocyclic cores.
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Anticancer Agents: Benzothiazoles have shown promise as antitumor agents.[8]
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Antimicrobial Agents: The scaffold is present in numerous compounds with antibacterial and antifungal activity.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol is not publicly available. However, based on data for structurally related thiophenols and halogenated aromatics, the following precautions are strongly advised.[3]
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Hazard Classification (Predicted):
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Harmful if swallowed, in contact with skin, or if inhaled.
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Causes skin and serious eye irritation.
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May cause respiratory irritation.
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Handling:
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Use only in a well-ventilated area, preferably a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1]
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Conclusion
4-Bromo-6-chlorobenzo[d]thiazole-2-thiol is a strategically functionalized building block with significant potential for synthetic and medicinal chemistry. While comprehensive experimental data is yet to be published, its chemical nature can be reliably inferred from established principles. Its three distinct reactive sites—the nucleophilic thiol and the two halogenated positions suitable for cross-coupling—offer a powerful platform for creating diverse and complex molecular structures. This guide provides the foundational knowledge necessary for researchers to incorporate this valuable intermediate into their discovery programs, paving the way for the development of novel therapeutics and advanced materials.
References
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Chen, Y., Wang, Y., Zhang, Y., & Li, W. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 20(10), 19048–19062. Available from: [Link]
-
PubChem. (n.d.). 6-Chlorobenzo[d]thiazole-2-thiol. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
- U.S. Patent No. 6,222,041 B1. (2001). Method for the production of 2-mercaptobenzothiazole. Google Patents.
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2013). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Chemical and Pharmaceutical Research, 5(12), 1330-1336.
-
García-Beltrán, O., Santos, J. G., Fuentealba, S., De la Torre, P., Pavez, P., Mena, N., Nuñez, M. T., & Aliaga, M. E. (2015). Mechanism study of the thiol-addition reaction to benzothiazole derivative for sensing endogenous thiols. Bioorganic & Medicinal Chemistry Letters, 25(10), 2165–2168. Available from: [Link]
- Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 27-33.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromothiophenol.
-
ResearchGate. (2019). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Available from: [Link]
-
Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. Available from: [Link]
-
Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved January 22, 2026, from [Link]
Sources
- 1. 1215205-90-5|4-Bromo-6-chlorobenzo[d]thiazole-2-thiol|BLD Pharm [bldpharm.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 1215205-90-5 4-Bromo-6-chloro-2-mercaptobenzothiazole AKSci Z8371 [aksci.com]
- 5. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
